

Tetrathionate Hydrolase (4THase) and Its Catalyzed Reaction

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Compound Focus: Tetrathionic acid

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Tetrathionate hydrolase (4THase) is a key enzyme in the dissimilatory sulfur oxidation pathway of acidophilic bacteria, such as *Acidithiobacillus ferrooxidans* [1]. It catalyzes the hydrolysis of tetrathionate ($S_4O_6^{2-}$). The specific reaction products have been debated, but crystallographic studies have shed light on the mechanism [1].

The table below summarizes the main reported reaction equations and the evidence supporting them:

Proposed Reaction Equation	Key Products	Experimental Evidence & Notes
$S_4O_6^{2-} + H_2O \rightarrow HS_2SO_3^- + HSO_4^-$ [1]	Disulfane monosulfonic acid (DSMSA), Sulfate	Initially proposed; DSMSA is a highly reactive key intermediate [1].
$S_4O_6^{2-} + H_2O \rightarrow S_2O_3^{2-} + S^0 + SO_4^{2-} + 2H^+$ [1]	Thiosulfate, Elemental Sulfur, Sulfate	Supported by detection of thiosulfate and turbidity from S_8 formation in reaction mixtures [1].
$8S_4O_6^{2-} + 8H_2O \rightarrow 8S_2O_3^{2-} + S_8 + 8SO_4^{2-} + 16H^+$ [1]	Thiosulfate, Elemental Sulfur (S_8), Sulfate	Overall stoichiometry for producing stable elemental sulfur (S_8) from multiple hydrolysis cycles [1].

A central finding is that the enzyme operates via a **cysteine-independent mechanism** [1]. Instead, the highly conserved residue **Asp325** is critical for catalysis. Site-specific mutation (D325N) completely abolishes enzyme activity, indicating that Asp325 acts as an acid to protonate the substrate in the first step of hydrolysis, which is essential under acidic pH conditions [1] [2] [3].

Experimental Protocol: 4THase Structure and Mechanism Analysis

The following methodology outlines the key steps taken to determine the structure and propose the reaction mechanism of 4THase [1].

1. Protein Expression, Refolding, and Purification

- **Expression:** The *Af-tth* gene from *A. ferrooxidans* is cloned and heterologously expressed in *E. coli*. The recombinant Af-Tth protein forms inclusion bodies (insoluble aggregates) in an inactive form [1].
- **Refolding:** The inclusion bodies are solubilized and refolded under **acidic conditions** (pH 4.0) to obtain the active enzyme. This step is crucial as the enzyme is only active in an acidic pH environment [1].
- **Purification:** The refolded enzyme is purified to homogeneity using techniques like gel-permeation chromatography (GPC) at pH 4.0, confirming it exists as a **homodimer** in its active state [1].

2. Site-Directed Mutagenesis

- A site-specific variant, **Af-Tth D325N**, is created using molecular biology techniques. This replaces the aspartic acid at position 325 with asparagine to test its role in catalysis [1] [3].

3. Crystallization and Data Collection

- Crystals of the wild-type Af-Tth, the D325N variant, and selenomethionyl-labeled (for phasing) proteins are grown [1].
- **X-ray Crystallography:** The structure of wild-type Af-Tth is determined at a high resolution of **1.95 Å**. The monomer exhibits an **eight-bladed β -propeller fold** [1] [2].
- **Substrate Soaking:** Crystals are soaked in a tetrathionate solution to obtain the enzyme-substrate complex structure [1].
- **Anomalous Diffraction:** Data collected at a specific X-ray wavelength (1.9 Å) is used to generate an anomalous difference map, which identified the presence of **polymerized sulfur atoms** in the active site cavity [1].

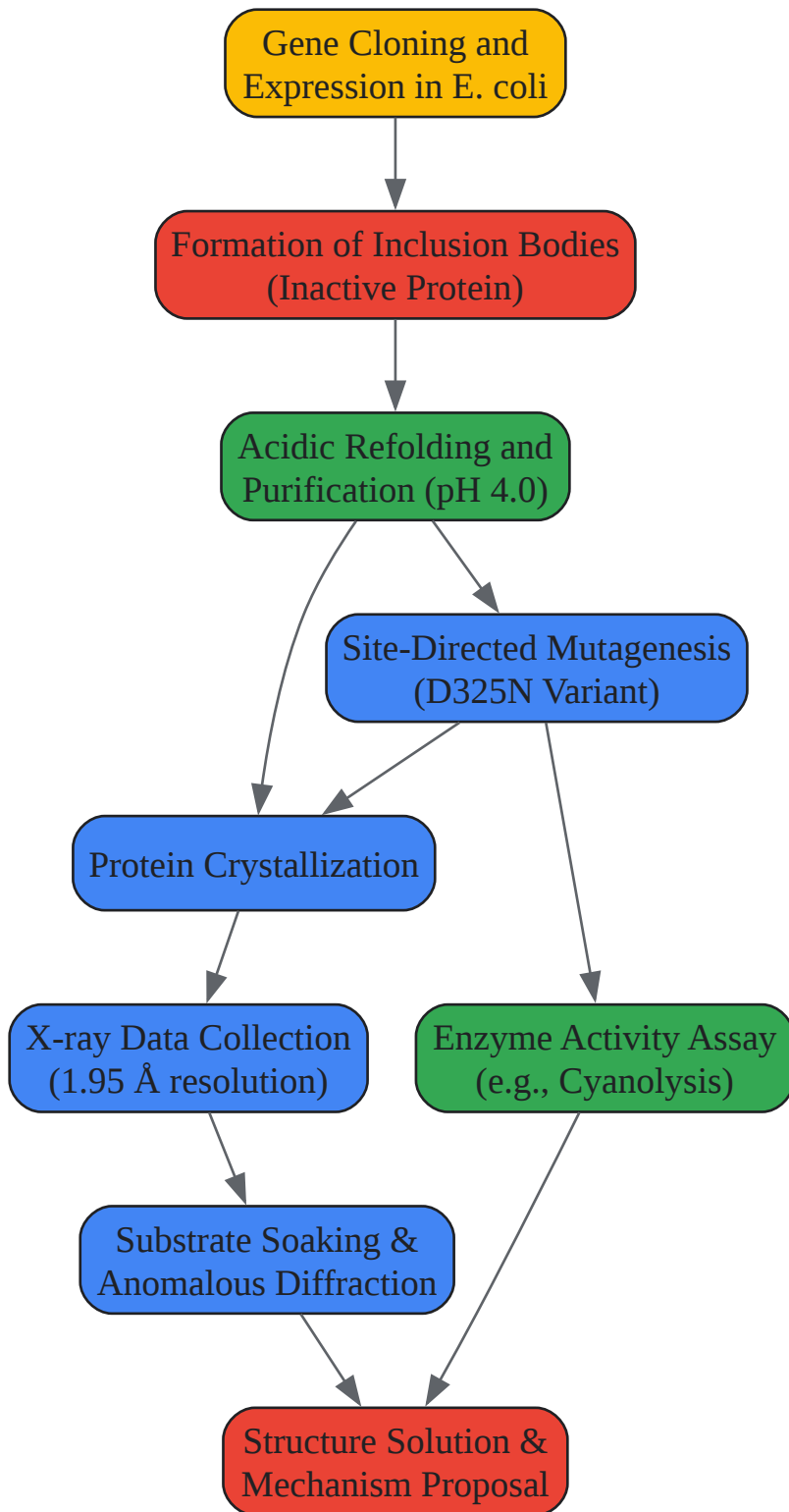
4. Activity Assay

- Enzymatic activity of both the wild-type and D325N variant is measured. A common method is the **cyanolysis assay**, which detects sulfur products [3]. The study confirmed the D325N variant had no activity, unlike the wild-type [1].

5. Data Analysis and Model Building

- Electron density maps are calculated and analyzed to build and refine the atomic model of the protein. The unexplained electron density and the anomalous map in the substrate-soaked structure are interpreted as reaction intermediates [1].

This experimental workflow is summarized in the following diagram:



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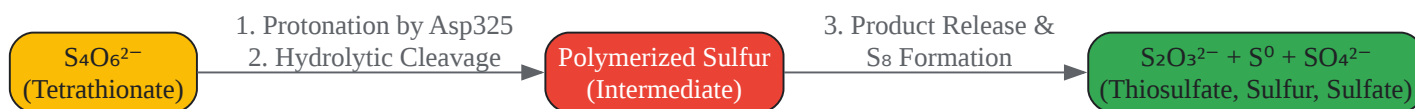
Experimental workflow for determining the 4THase structure and mechanism.

Reaction Mechanism and Intermediate Visualization

Based on the crystallographic data, the reaction mechanism involves the following key stages [1]:

- **Protonation:** The tetrathionate ion ($\text{S}_4\text{O}_6^{2-}$) enters the enzyme's active site, a cavity formed by the β -propeller region and a dimerization loop. The conserved **Asp325** residue protonates the substrate under the acidic conditions essential for the reaction [1].
- **Cleavage and Intermediate Formation:** The hydrolysis reaction cleaves the tetrathionate. The polymerized sulfur atoms observed in the electron density map of the substrate-soaked crystal are interpreted as an **intermediate product** in the subsequent step of the reaction, likely representing a sulfur chain before its release [1] [2].
- **Product Release:** The final products, which include **thiosulfate ($\text{S}_2\text{O}_3^{2-}$)**, **elemental sulfur (S^0)**, and **sulfate (SO_4^{2-})**, are released. The elemental sulfur eventually polymerizes into the stable **S₈** ring, causing the characteristic turbidity in the reaction mixture [1].

This mechanism is illustrated below:



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Proposed catalytic mechanism of 4THase, highlighting the key role of Asp325.

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